1-(3-Bromophenyl)piperazin-2-one hydrochloride
Overview
Description
1-(3-Bromophenyl)piperazin-2-one hydrochloride is a chemical compound with the molecular formula C10H12BrClN2O It is a derivative of piperazin-2-one, featuring a bromophenyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)piperazin-2-one hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 3-bromophenylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized with ethylenediamine to form the piperazin-2-one ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)piperazin-2-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide or alkyl halides.
Major Products Formed:
Oxidation: The oxidation of this compound can yield various oxidized derivatives, depending on the specific conditions used.
Reduction: Reduction reactions can produce reduced forms of the compound, which may have different chemical and physical properties.
Substitution: Substitution reactions can lead to the formation of new compounds with different functional groups attached to the piperazine ring.
Scientific Research Applications
1-(3-Bromophenyl)piperazin-2-one hydrochloride has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to investigate the interactions between bromophenyl derivatives and biological targets.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting neurological and psychiatric disorders.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-Bromophenyl)piperazin-2-one hydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific receptors or enzymes in the body, leading to biological responses. Further research is needed to fully elucidate its mechanism of action and potential therapeutic benefits.
Comparison with Similar Compounds
1-(3-Bromophenyl)piperazin-2-one hydrochloride can be compared with other similar compounds, such as 1-(4-bromophenyl)piperazin-2-one hydrochloride and 1-(2-bromophenyl)piperazin-2-one hydrochloride These compounds differ in the position of the bromophenyl group on the piperazine ring, which can affect their chemical properties and biological activities
Properties
IUPAC Name |
1-(3-bromophenyl)piperazin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O.ClH/c11-8-2-1-3-9(6-8)13-5-4-12-7-10(13)14;/h1-3,6,12H,4-5,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZPDFZMDRHYQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC(=CC=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655075 | |
Record name | 1-(3-Bromophenyl)piperazin-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215649-81-3 | |
Record name | 2-Piperazinone, 1-(3-bromophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=215649-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Bromophenyl)piperazin-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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